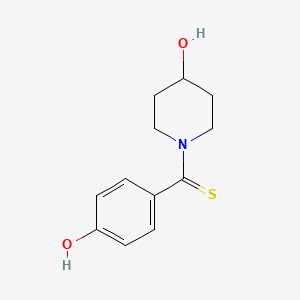
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves the reaction of 2,6-dimethylaniline with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of solvents like dichloromethane or acetonitrile can also aid in the efficient separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfinamide Derivatives: Formed through reduction.
Amines and Sulfonic Acids: Formed through hydrolysis.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, thereby hindering bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-dimethylphenyl)-N’-phenylurea: Another sulfonamide derivative with similar antibacterial properties.
N-(2,6-dimethylphenyl)-N’-methylurea: Known for its use in herbicides and plant growth regulators.
Uniqueness
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide stands out due to its unique combination of a fluoro and methyl group on the benzene ring, which enhances its lipophilicity and potentially its biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
1332177-74-8 |
|---|---|
Formule moléculaire |
C15H16FNO2S |
Poids moléculaire |
293.4g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-10-5-4-6-11(2)15(10)17-20(18,19)13-7-8-14(16)12(3)9-13/h4-9,17H,1-3H3 |
Clé InChI |
ZQSWVBATBMTQBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide](/img/structure/B603395.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603397.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B603398.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methylbenzamide](/img/structure/B603399.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromonicotinamide](/img/structure/B603400.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B603401.png)
![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)
![5-bromo-N-[3-methyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B603406.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![N-(4-hydroxy-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B603408.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B603411.png)


![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)
